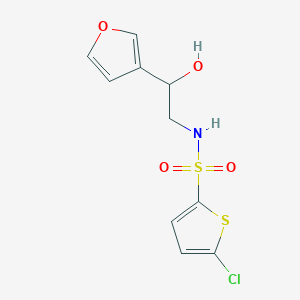

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CF3" and is known for its unique chemical structure and properties. In

Applications De Recherche Scientifique

Synthesis and Derivatization

Researchers have developed methods for synthesizing and derivatizing compounds like 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide. A study describes the preparation of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides through a process that begins with chlorosulfonation. This synthesis pathway offers a route to amine derivatives of thiophenesulfonamides, indicating the compound's versatility in chemical synthesis (Hartman & Halczenko, 1990).

Medicinal Chemistry Applications

In medicinal chemistry, sulfonamide derivatives, including those structurally similar to 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide, have been explored for their therapeutic potential. One study outlines the synthesis and antibacterial activities of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, highlighting the compound's relevance in developing antimicrobial agents (Krátký et al., 2012).

Material Science Applications

In the field of materials science, derivatives of 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide could serve as precursors for advanced materials. For example, the sulfonated graphene oxide has been studied as an effective catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, showcasing the potential of sulfonamide derivatives in catalysis and biofuel production (Antunes et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the coagulation enzyme factor xa (fxa), which plays a crucial role in the blood coagulation cascade .

Mode of Action

It’s known that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency . This suggests that the compound may interact with its target through hydrogen bonding or other non-covalent interactions.

Biochemical Pathways

Organoboron compounds, which this compound may be classified as, are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations . These transformations could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s interaction with the s1 subsite suggests good oral bioavailability .

Result of Action

Given its potential interaction with fxa, it may have antithrombotic effects .

Propriétés

IUPAC Name |

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S2/c11-9-1-2-10(17-9)18(14,15)12-5-8(13)7-3-4-16-6-7/h1-4,6,8,12-13H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRJZMIEEVESPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CNS(=O)(=O)C2=CC=C(S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2757115.png)

![4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2757120.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2757128.png)

![2-Chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]propanamide](/img/structure/B2757133.png)